molecular formula C18H19N3O2S B2525360 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251621-90-5

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2525360
CAS No.: 1251621-90-5
M. Wt: 341.43
InChI Key: YVZCIBPJFMKNHN-UHFFFAOYSA-N
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Description

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and an azetidine ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common method includes the formation of the benzimidazole core followed by the introduction of the azetidine ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to reduce the use of hazardous reagents and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, altering their activity. The azetidine ring can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
  • 2-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Uniqueness

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its selectivity and potency in various applications.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-7-8-13(2)17(9-12)24(22,23)21-10-14(11-21)18-19-15-5-3-4-6-16(15)20-18/h3-9,14H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZCIBPJFMKNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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